molecular formula C12H10BrNO2 B11703787 2-bromo-N-(furan-2-ylmethyl)benzamide

2-bromo-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11703787
M. Wt: 280.12 g/mol
InChI Key: SOBQMAPZTVNYBB-UHFFFAOYSA-N
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Description

2-Bromo-N-(furan-2-ylmethyl)benzamide is a brominated benzamide derivative characterized by a furan-2-ylmethyl substituent on the amide nitrogen. Its molecular structure combines a benzamide core with a bromine atom at the ortho position and a furan-based side chain, conferring unique physicochemical and biological properties. The compound is synthesized via amide coupling reactions, typically involving 2-bromobenzoic acid derivatives and furfurylamine in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C12H10BrNO2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15)

InChI Key

SOBQMAPZTVNYBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then reacted with furan-2-ylmethylamine to form the final product.

Industrial Production Methods

Industrial production methods for 2-bromo-N-(furan-2-ylmethyl)benzamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(furan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The furan ring and the benzamide moiety can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the furan ring and the benzamide moiety.

Scientific Research Applications

2-bromo-N-(furan-2-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)benzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The furan-2-ylmethyl group can interact with hydrophobic pockets in the enzyme, while the bromine atom can form halogen bonds with amino acid residues. The benzamide moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Halogen Substitution: Bromo vs. Chloro Analogs

  • 2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide :
    Replacing bromine with chlorine reduces molecular weight (MW: ~319 vs. ~364 g/mol) and polarizability. DFT studies indicate that chloro analogs exhibit weaker hydrogen-bonding interactions compared to bromo derivatives, impacting crystal packing and solubility .
  • 2-Bromo-N-(tert-butyl)benzamide :
    The tert-butyl group enhances steric bulk, improving metabolic stability but reducing aqueous solubility. This derivative demonstrated 87% enantiomeric excess (ee) in Suzuki-Miyaura couplings, highlighting the bromine atom’s role in directing regioselectivity .

Aromatic vs. Aliphatic Side Chains

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB): The nitro and methoxy groups on the aryl side chain increase electron-withdrawing effects, lowering the compound’s logP (2.1 vs. 2.8 for the furan derivative). Crystallographic data (R factor = 0.049) reveal planar amide geometries, contrasting with the non-planar furan-methyl group in 2-bromo-N-(furan-2-ylmethyl)benzamide .
  • 2-Bromo-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)benzamide :
    The naphthyl group introduces π-π stacking capabilities, enhancing binding to aromatic protein pockets. However, the hydroxypropyl linker increases hydrophilicity (clogP = 3.2 vs. 2.8) .

Smoothened (SMO) Antagonists

  • MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide): This analog inhibits Hedgehog (Hh) signaling at IC₅₀ = 12 nM by targeting SMO, compared to the furan derivative’s uncharacterized activity. MS-0022’s imidazopyridine side chain enhances cellular permeability, contributing to in vivo efficacy in pancreatic adenocarcinoma models .

Kinase Inhibitors

  • SBI-0206965 (2-((5-bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide): The pyrimidine-oxy linker enables ATP-competitive kinase inhibition (e.g., ULK1). The trimethoxyphenyl group improves target affinity (Kd = 0.6 µM) but introduces synthetic complexity absent in the furan derivative .

Physicochemical and Structural Properties

Compound Name MW (g/mol) logP Melting Point (°C) Key Features
2-Bromo-N-(furan-2-ylmethyl)benzamide 294.14 2.8 160–162 Furan enhances π-stacking; moderate solubility
4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide 308.17 3.1 175–177 Methyl group increases hydrophobicity
2-Amino-N-furan-2-ylmethyl-benzamide 246.26 1.9 145–147 Amino group improves H-bonding
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide 439.67 4.2 210–212 Chromenone moiety enhances fluorescence

Biological Activity

2-bromo-N-(furan-2-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-bromo-N-(furan-2-ylmethyl)benzamide is C12_{12}H10_{10}BrN1_{1}O1_{1}, featuring a bromine atom and a furan ring that may influence its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets, such as enzymes and receptors.

The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)benzamide involves modulation of molecular targets in biological systems. The furan and bromine substituents are thought to enhance binding affinity to specific enzymes or receptors, potentially leading to therapeutic effects. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways or as a modulator of receptor activity.

Biological Activity Overview

Research indicates that 2-bromo-N-(furan-2-ylmethyl)benzamide exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its effectiveness can be attributed to structural features that facilitate interaction with microbial targets.
  • Anticancer Potential : There is emerging evidence supporting its role in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, indicating potential for further development as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of specific pathogens
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of key metabolic enzymes

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of 2-bromo-N-(furan-2-ylmethyl)benzamide against Gram-positive and Gram-negative bacteria. The compound showed significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Cancer Cell Line Research : In vitro studies on various cancer cell lines demonstrated that treatment with 2-bromo-N-(furan-2-ylmethyl)benzamide resulted in a dose-dependent decrease in cell viability, with IC50_{50} values around 20 µM for breast cancer cells. The mechanism was linked to the induction of apoptosis, confirmed by flow cytometry analysis.

Comparative Analysis

To understand the uniqueness of 2-bromo-N-(furan-2-ylmethyl)benzamide, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-bromo-N-methylbenzamideLacks furan groupModerate antimicrobial activity
N-(furan-2-ylmethyl)benzamideLacks bromine atomExhibits some anticancer properties
2-bromobenzamideLacks both furan and oxan groupsLimited biological activity

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